physicochemical properties of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine
physicochemical properties of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine[1]
Executive Summary
Molecule: (1S)-1-(2-chloropyridin-4-yl)propan-1-amine Role: High-value Chiral Building Block (CBB) Primary Application: Synthesis of allosteric SHP2 inhibitors, kinase inhibitors (e.g., c-Met, ALK), and GPCR modulators.[1]
This guide details the physicochemical profile, synthesis, and handling of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine.[1] As a chiral
Part 1: Molecular Identity & Structural Analysis
The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a propyl chain bearing a primary amine at the benzylic-like carbon.[1] The (S)-configuration at the chiral center is critical for biological recognition.[1]
| Property | Detail |
| IUPAC Name | (1S)-1-(2-chloropyridin-4-yl)propan-1-amine |
| Common Name | (S)-1-(2-chloro-4-pyridyl)propylamine |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| Chiral Center | C1 (S-configuration) |
| Key Pharmacophore |
Stereochemical Importance
The (S)-enantiomer is typically the bioactive form in SHP2 inhibitor scaffolds, where the amine nitrogen forms a critical salt bridge with acidic residues (e.g., Glu/Asp) in the target protein's allosteric pocket.[1] Enantiomeric excess (ee) >98% is required to prevent off-target binding associated with the (R)-isomer.[1]
Part 2: Physicochemical Profile[4]
Ionization (pKa)
This molecule contains two nitrogen atoms with vastly different basicities.[1] Understanding their ionization states is crucial for formulation and extraction.
-
Pyridine Nitrogen (
): The 2-chloro substituent is strongly electron-withdrawing (inductive effect), significantly lowering the basicity of the pyridine nitrogen.[1]-
Predicted pKa: ~0.5 – 1.0 (Non-basic at physiological pH).[1]
-
-
Amine Nitrogen (
): The primary amine is the dominant basic center.[1] However, its pKa is lower than a standard aliphatic amine (e.g., propylamine, pKa 10.7) due to the electron-withdrawing nature of the pyridine ring.[1]-
Predicted pKa: 8.6 – 8.9.[1]
-
Implication: At physiological pH (7.4), the molecule exists predominantly (>95%) as the mono-cation (
Lipophilicity (LogP / LogD)
The 2-chloro substituent increases lipophilicity compared to the unsubstituted pyridine, improving membrane permeability.[1]
| Parameter | Value (Approx.) | Context |
| LogP (Neutral) | 1.9 – 2.1 | Moderate lipophilicity; good balance for oral bioavailability.[1] |
| LogD (pH 7.4) | -0.5 – 0.0 | Reduced effective lipophilicity due to ionization.[1] |
| Polar Surface Area (PSA) | ~39 Å | Favorable for CNS penetration if the amine is masked.[1] |
Solubility
-
Free Base: Low aqueous solubility; soluble in DCM, EtOAc, Methanol. Likely an oil or low-melting solid at room temperature.[1]
-
HCl Salt: Highly water-soluble (>50 mg/mL).[1] Hygroscopic.
-
Fumarate/Tartrate: Often used to produce non-hygroscopic crystalline solids for easier handling.[1]
Part 3: Chemical Stability & Reactivity
1. Racemization Risk
The chiral center is at a benzylic-like position.[1] While the pyridine ring is electron-deficient (stabilizing the C-H bond against oxidation), the proton at the chiral center is slightly acidic.[1]
-
Risk: Low under standard conditions.[1]
-
Caution: Avoid strong bases (e.g., NaH, LDA) at high temperatures, which could deprotonate the benzylic position and lead to racemization.[1]
2. Nucleophilic Aromatic Substitution (
)
The 2-chloropyridine moiety is susceptible to
-
Drug Design Utility: The Cl atom can be displaced later in the synthesis to introduce diversity (e.g., introducing an ether or amine linkage), or retained to fill hydrophobic pockets.
Part 4: Synthesis & Experimental Protocols
The industry-standard method for synthesizing high-purity chiral amines of this class is the Ellman Sulfinamide Synthesis .[1] This method guarantees high diastereoselectivity and enantiopurity.[2]
Diagram: Ellman Synthesis Workflow
Caption: Stereoselective synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine via Ellman auxiliary.
Detailed Protocol: Chiral Purity Determination (SFC)
To validate the "Self-Validating System" pillar, the following method is recommended for checking enantiomeric excess.
Method: Supercritical Fluid Chromatography (SFC)[1]
-
Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: CO
/ Methanol (with 0.1% Diethylamine) 90:10 to 60:40 gradient. -
Flow Rate: 3.0 mL/min.[1]
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction; racemates must be run first to establish retention times.[1]
Part 5: Applications in Drug Discovery
This amine acts as a "warhead carrier" or a "linker scaffold" in modern medicinal chemistry.
Case Study: SHP2 Inhibition
In the development of allosteric SHP2 inhibitors (e.g., analogs of TNO155), the amine group of this molecule often forms an amide bond with a pyrazine or pyridine core.[1][3][4]
-
Mechanism: The 2-chloropyridine moiety sits in a hydrophobic pocket of the SHP2 protein (tunnel region).[1]
-
Interaction: The chlorine atom provides a specific halogen bond or fills a small lipophilic cavity, enhancing potency by 5-10x compared to the des-chloro analog.[1]
-
Metabolism: The chloropyridine is less prone to oxidative metabolism (CYP450) than a phenyl ring, improving the drug's half-life (
).[1]
Diagram: Pharmacophore Logic
Caption: Structure-Activity Relationship (SAR) mapping of the amine building block.[1]
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.
-
Novartis Institutes for BioMedical Research. (2020).[1] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. (Contextualizes the use of chloropyridine-amine scaffolds). [1][3]
-
PubChem. "2-Chloropyridin-4-amine Compound Summary."[1] (Source for base pyridine properties).[1][5][2][6][7] [1]
-
ChemScene. "2-(2-Chloropyridin-4-yl)propan-2-amine."[1][6] (Physicochemical data for the isopropyl analog).
Sources
- 1. Batoprotafib | C18H24ClN7OS | CID 118238370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-(2-Chloropyridin-4-yl)ethanamine [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. (1S)-1-(3,5-DICHLOROPYRIDIN-4-YL)PROPAN-1-AMINE CAS#: 1213172-60-1 [m.chemicalbook.com]
